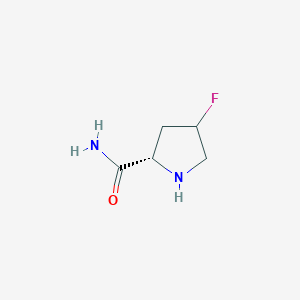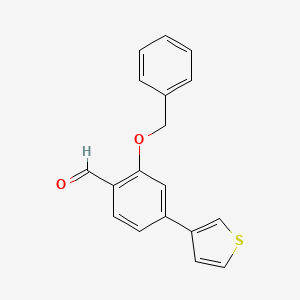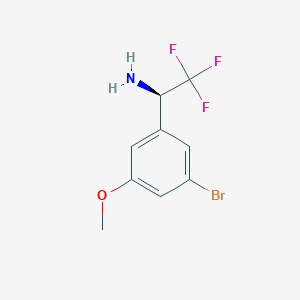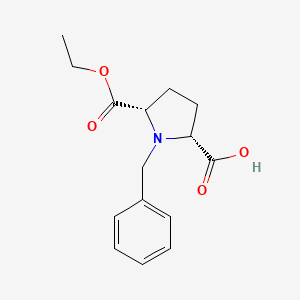
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt: is a neuroactive steroid compound with the molecular formula C21H33NaO5S and a molecular weight of 420.54 g/mol . It is a derivative of pregnenolone, a precursor in the biosynthesis of steroid hormones. This compound is known for its role in modulating various physiological processes, particularly in the nervous system .
Vorbereitungsmethoden
The synthesis of 20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is complex and typically carried out in a laboratory setting. One common synthetic route involves the following steps :
Starting Material: Dehydroepiandrosterone (DHEA).
Reaction with Thionyl Chloride: DHEA is reacted with thionyl chloride to form a chlorinated intermediate.
Reaction with Sodium Sulfite: The intermediate is then reacted with sodium sulfite to produce 20a-Dihydro Pregnenolone 3-Sulfate.
Neutralization: Finally, the sulfate is neutralized with sodium hydroxide to yield this compound.
Analyse Chemischer Reaktionen
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, pregnenolone.
Substitution: It can undergo substitution reactions, particularly at the sulfate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt has a wide range of applications in scientific research :
Neuroscience: It is used to study the blood-brain barrier permeability and drug absorption.
Pharmacology: Acts as a ligand for sigma-1 receptors and transient receptor potential melastatin-3 (TRPM3).
Endocrinology: Involved in the regulation of steroid hormone synthesis.
Medicine: Investigated for its potential therapeutic effects in conditions like schizophrenia and other behavioral anomalies.
Wirkmechanismus
The compound exerts its effects through several molecular targets and pathways :
Sigma-1 Receptor Agonist: It binds to sigma-1 receptors, modulating their activity.
TRPM3 Activation: Activates TRPM3, a calcium-permeable ion channel.
NMDA Receptor Modulation: Influences NMDA receptors, affecting neurotransmission.
GABA Receptor Interaction: Modulates GABA receptors, impacting inhibitory neurotransmission.
AKT/GSK3β Pathway: Modulates the AKT/GSK3β signaling pathway, which is involved in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
20a-Dihydro Pregnenolone 3-Sulfate Sodium Salt is unique compared to other similar compounds due to its specific molecular structure and biological activity :
Pregnenolone Sulfate: Similar in structure but lacks the dihydro modification.
Dehydroepiandrosterone Sulfate (DHEA-S): Another neuroactive steroid but with different physiological roles.
20β-Dihydro Pregnenolone 3-Sulfate: A stereoisomer with different biological properties.
These comparisons highlight the distinct characteristics and applications of this compound.
Eigenschaften
Molekularformel |
C21H33NaO5S |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
sodium;[(10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14?,15?,16?,17-,18?,19?,20+,21-;/m1./s1 |
InChI-Schlüssel |
DTEMMUZNTWFYGK-JRCSTOORSA-M |
Isomerische SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl [1,1'-biphenyl]-2,2',4,4'-tetracarboxylate](/img/structure/B12840964.png)

![1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione](/img/structure/B12840985.png)





![(alphaS)-alpha-Ethyl-N-[(1S)-1-phenyl-2-[(trimethylsilyl)oxy]ethyl]-4-(trifluoromethyl)benzenemethanamine](/img/structure/B12841018.png)
![tert-Butyl (3R)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12841019.png)


![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carbonitrile](/img/structure/B12841034.png)

